molecular formula C8H18N2O B1434631 2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol CAS No. 1258073-92-5

2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol

Cat. No. B1434631
M. Wt: 158.24 g/mol
InChI Key: DKRGVNOXWNPGBV-HTQZYQBOSA-N
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Description

“2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol” is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are important in the pharmaceutical industry and are present in many classes of drugs .


Molecular Structure Analysis

The molecule likely contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The “2,6-dimethyl” indicates that there are methyl groups attached to the 2nd and 6th carbons of the piperazine ring . The “ethanol” part suggests an ethyl group (-CH2CH2OH) attached to the piperazine ring .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol” can undergo would depend on the specific conditions and reagents used.

Scientific Research Applications

Crystal and Molecular Structures

  • Research has explored the crystal and molecular structures of complexes involving N,N′-dimethylpiperazine, a molecule related to 2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol. These studies focus on the strong hydrogen bonds formed with chiral acetylenic alcohol molecules and their significance in optical purification processes (Toda et al., 1988).

Photochemical Reactions in Solid State

  • Research on 1-Methyl-5,6-diphenylpyrazin-2-one, which crystallizes from ethanol, has provided insights into the photochemical reactivity of compounds in solid states. These studies highlight how molecular packing influences the reactivity of compounds, a concept relevant to the study of 2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol (Kaftory, 1984).

Catalytic Activity in Organic Synthesis

  • Investigations into chiral amino alcohol ligands have shown high catalytic activity in organic reactions. These studies, focusing on compounds like (2S,3S)-2,3-epoxy-3-phenylpropanol, are relevant to understanding the potential catalytic roles of 2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol in synthetic chemistry (Vidal‐Ferran et al., 1998).

X-Ray Crystal Structures of Molecular Complexes

  • X-ray crystallography has been used to elucidate the structures of molecular complexes involving ethanol and hydroxy host systems. These findings offer a framework for understanding the structural properties of 2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol in complex formations (Toda et al., 1985).

Safety And Hazards

As with any chemical, safety precautions should be taken when handling “2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol”. This includes using proper personal protective equipment and following standard procedures for handling chemicals .

Future Directions

Piperidine derivatives are an active area of research due to their importance in the pharmaceutical industry . Future research could involve developing new synthesis methods, studying their biological activity, and designing new drugs based on piperidine derivatives.

properties

IUPAC Name

2-[(2R,6S)-2,6-dimethylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-5-9-6-8(2)10(7)3-4-11/h7-9,11H,3-6H2,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRGVNOXWNPGBV-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](N1CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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